molecular formula C19H16N2O6 B14186182 Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate CAS No. 922174-58-1

Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate

Cat. No.: B14186182
CAS No.: 922174-58-1
M. Wt: 368.3 g/mol
InChI Key: WPNBYYHSHVYDJU-UHFFFAOYSA-N
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Description

Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heteroaromatic compounds known for their unique structural and electronic properties. This compound, in particular, features a pyridine ring fused to an indolizine core, with three carboxylate groups and three methyl groups attached, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate can be achieved through various methodologies. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly functionalized structure, which imparts distinct chemical and biological properties. The presence of three carboxylate groups and three methyl groups enhances its reactivity and potential for diverse applications.

Properties

CAS No.

922174-58-1

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

trimethyl 7-pyridin-4-ylindolizine-1,2,3-tricarboxylate

InChI

InChI=1S/C19H16N2O6/c1-25-17(22)14-13-10-12(11-4-7-20-8-5-11)6-9-21(13)16(19(24)27-3)15(14)18(23)26-2/h4-10H,1-3H3

InChI Key

WPNBYYHSHVYDJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC)C(=O)OC)C3=CC=NC=C3

Origin of Product

United States

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